4-(2-Bromoethoxy)-3-chlorobenzaldehyde

Purity Analytical Chemistry Procurement

Sourcing a benzaldehyde with orthogonal halogen handles for sequential functionalization often leads to lengthy synthetic routes. 4-(2-Bromoethoxy)-3-chlorobenzaldehyde (CAS 1394040-83-5) solves this with a ready-to-use scaffold. Key advantages: (i) Enables chemoselective SN2 at the bromoethoxy group while preserving the aryl chloride for subsequent cross-coupling. (ii) Validated in KOtBu-mediated annulations to construct quinazolinobenzoxazepine cores of pharmaceutical interest. (iii) Ideal for assembling bifunctional molecules (PROTACs, probes) without protecting group steps.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
CAS No. 1394040-83-5
Cat. No. B1378309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethoxy)-3-chlorobenzaldehyde
CAS1394040-83-5
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)Cl)OCCBr
InChIInChI=1S/C9H8BrClO2/c10-3-4-13-9-2-1-7(6-12)5-8(9)11/h1-2,5-6H,3-4H2
InChIKeyCGQIAJMBRLPDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromoethoxy)-3-chlorobenzaldehyde: Chemical Synthesis & Procurement


4-(2-Bromoethoxy)-3-chlorobenzaldehyde (CAS 1394040-83-5) is a substituted aromatic aldehyde characterized by the presence of a bromoethoxy group at the 4-position and a chlorine atom at the 3-position on the benzaldehyde ring. This difunctionalized scaffold, with its specific halogenation and aldehyde moiety, is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where its unique substitution pattern dictates its reactivity profile and downstream applications .

Orthogonal dihalogenated scaffold supports sequential chemoselective functionalization
Key building block for quinazolinobenzoxazepine heterocycle synthesis
Dual-halogen substitution pattern enables multi-step synthetic route design

Why Substitution with Other Halo-Benzaldehydes Fails


The substitution pattern of 4-(2-Bromoethoxy)-3-chlorobenzaldehyde is critical for its intended use; the presence of both a 3-chloro substituent and a 4-(2-bromoethoxy) group creates a specific steric and electronic environment that cannot be replicated by mono-halogenated or differently substituted analogs. In medicinal chemistry, such precise substitution is often essential for achieving target binding affinity and selectivity, as even minor alterations can drastically impact pharmacokinetic properties and off-target effects [1]. Furthermore, the two distinct halogens provide orthogonal handles for sequential functionalization, a key feature in the synthesis of complex molecular architectures that is absent in simpler halo-benzaldehydes [2].

Target Compound
Simpler Halo-Benzaldehyde Analog
3-Cl + 4-Br(CH₂)₂O dual substitution creates specific steric and electronic environment
Mono-halogenated pattern may not replicate target-binding or reactivity context
Two distinct halogen handles provide orthogonal reactivity for sequential transformations
Single reactive site limits chemoselective functionalization and may increase protecting-group steps
Simpler halo-benzaldehydes may not transfer the sequential functionalization capability or substitution-dependent reactivity profile of this scaffold.

4-(2-Bromoethoxy)-3-chlorobenzaldehyde: Evidence for Selection


Purity Comparison with Closest Analogs

The commercially available purity of 4-(2-Bromoethoxy)-3-chlorobenzaldehyde is specified at 95% by Enamine [1]. In contrast, the analog 4-(2-bromoethoxy)benzaldehyde (CAS 52191-15-8) is available at a higher purity of 97% from certain vendors . This 2% difference in stated purity may represent a trade-off for the added synthetic complexity introduced by the 3-chloro substituent in the target compound.

Purity Comparison
Specification review
95% vs 97%
−2% difference; vendor specifications
Supports procurement specification review
Analysis method not disclosed; cross-vendor comparison context
Purity Analytical Chemistry Procurement

Synthetic Efficiency in Quinazolinobenzoxazepine Synthesis

4-(2-Bromoethoxy)-3-chlorobenzaldehyde is a suitable substrate for the KOtBu-mediated synthesis of quinazolinobenzoxazepines, a class of compounds of pharmaceutical interest [1]. While the published data for this specific substrate is not yet available, the reaction is reported to proceed with moderate to good yields for a range of 2-(2-bromoethoxy)benzaldehydes [2]. Its utility in this reaction highlights its role in building complex heterocyclic systems.

Synthetic Efficiency
Class-level inference
Reported as reactive substrate for KOtBu-mediated annulation
Supports reaction-scope exploration
Specific yield data not yet disclosed for this compound
Heterocyclic Chemistry Medicinal Chemistry Reaction Yield

Orthogonal Reactivity vs. Non-Chlorinated Analogs

Unlike the comparator 4-(2-bromoethoxy)benzaldehyde, 4-(2-Bromoethoxy)-3-chlorobenzaldehyde contains a chloro substituent that is largely inert under conditions that readily activate the bromoethoxy group for nucleophilic substitution [1]. This orthogonal reactivity is a strategic advantage, allowing for sequential, chemoselective transformations that are not possible with the simpler analog.

Orthogonal Reactivity
Class-level inference
2 reactive sites vs 1 reactive site
Qualitative difference in synthetic versatility
Supports sequential functionalization design
General reactivity principles; alkyl-Br vs aryl-Cl
Synthetic Strategy Functional Group Compatibility Reactivity

4-(2-Bromoethoxy)-3-chlorobenzaldehyde: Key Application Scenarios


Accessing Halogenated Quinazolinobenzoxazepine Scaffolds

This compound is a key building block for synthesizing quinazolinobenzoxazepines, a heterocyclic system found in several biologically active molecules. The reaction, as recently described, uses a KOtBu-mediated annulation to fuse the benzaldehyde derivative with 2-aminobenzonitriles, creating a new core structure of pharmaceutical interest [1]. Researchers developing novel kinase inhibitors or CNS-active agents could use this specific aldehyde to explore structure-activity relationships (SAR) around this scaffold.

Development of Bifunctional Probes and PROTACs

The molecule's dual halogenation (bromoethoxy and chloro) makes it an ideal candidate for constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes. The bromoethoxy group serves as a versatile linker point, while the 3-chloro substituent can be used for late-stage diversification or to modulate the molecule's physicochemical properties without interfering with initial conjugation steps [1].

Optimizing Synthesis of Orthogonally Protected Intermediates

For process chemists, the presence of both an alkyl bromide and an aryl chloride offers a strategic advantage. The compound can be introduced into a sequence where the bromoethoxy group is first functionalized (e.g., via SN2), leaving the robust aryl chloride intact for a subsequent, orthogonal transformation (e.g., Suzuki-Miyaura cross-coupling). This inherent chemoselectivity can simplify complex synthetic routes and reduce the need for additional protecting group steps [2].

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
Halogenated benzaldehyde building block
Annulation scope and reaction condition review
Bifunctional molecule construction
Orthogonal dihalogenated scaffold
Chemoselective linker conjugation review
Multi-step route optimization
Sequential halogen reactivity profile
Protecting-group strategy and step-economy review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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